2-[(E)-2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)ethenyl]quinoline-4-carboxylic acid
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Overview
Description
2-[(1E)-2-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)ethenyl]quinoline-4-carboxylic acid is a complex organic compound that features a quinoline core structure substituted with a carboxylic acid group and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)ethenyl]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the condensation of catechol with methylene chloride in the presence of a base.
Synthesis of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Coupling Reaction: The benzodioxole moiety is then coupled with the quinoline core through a Heck reaction, using palladium as a catalyst and a suitable base.
Introduction of the Carboxylic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)ethenyl]quinoline-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
2-[(1E)-2-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)ethenyl]quinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)ethenyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as topoisomerase, which is crucial for DNA replication in cancer cells.
Pathway Modulation: It modulates signaling pathways involved in cell growth and apoptosis, leading to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1E)-2-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)ethenyl]quinoline-4-carboxylic acid methyl ester
- 2-[(1E)-2-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)ethenyl]quinoline-4-carboxamide
Uniqueness
Compared to similar compounds, 2-[(1E)-2-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)ethenyl]quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and modulate signaling pathways makes it a promising candidate for further research in medicinal chemistry.
Properties
Molecular Formula |
C21H17NO6 |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-[(E)-2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)ethenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C21H17NO6/c1-25-17-9-12(18(26-2)20-19(17)27-11-28-20)7-8-13-10-15(21(23)24)14-5-3-4-6-16(14)22-13/h3-10H,11H2,1-2H3,(H,23,24)/b8-7+ |
InChI Key |
SSBSRCKVAPPNHE-BQYQJAHWSA-N |
Isomeric SMILES |
COC1=C2C(=C(C(=C1)/C=C/C3=NC4=CC=CC=C4C(=C3)C(=O)O)OC)OCO2 |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C=CC3=NC4=CC=CC=C4C(=C3)C(=O)O)OC)OCO2 |
Origin of Product |
United States |
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